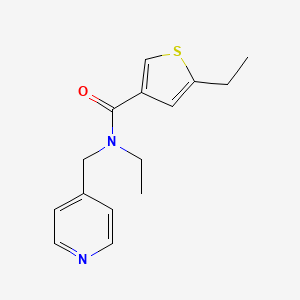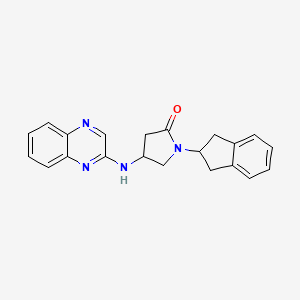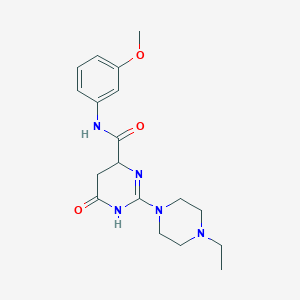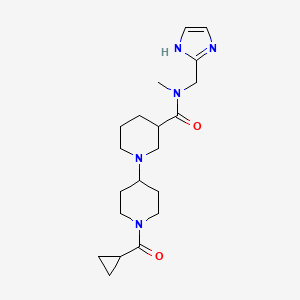![molecular formula C16H25N3O3S B5348880 N-isopropyl-2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide](/img/structure/B5348880.png)
N-isopropyl-2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isopropyl-2-methyl-5-[(4-methyl-1-piperazinyl)sulfonyl]benzamide is a chemical compound that has gained a lot of attention in the scientific community due to its potential use in various fields of research. This compound is commonly referred to as SMT-19969 and has been studied extensively for its biochemical and physiological effects.
Mécanisme D'action
SMT-19969 is a selective antagonist of the 5-HT7 receptor, which is a subtype of the serotonin receptor. The 5-HT7 receptor is known to be involved in the regulation of mood, anxiety, and sleep. SMT-19969 binds to the 5-HT7 receptor and inhibits its activity, leading to a decrease in the release of certain neurotransmitters such as dopamine and norepinephrine. This mechanism of action is believed to be responsible for its analgesic and anxiolytic effects.
Biochemical and Physiological Effects:
SMT-19969 has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the release of certain neurotransmitters such as dopamine and norepinephrine, which are involved in the regulation of mood, anxiety, and sleep. SMT-19969 has also been shown to decrease the expression of inflammatory cytokines, which are involved in the inflammatory response. These effects are believed to be responsible for its anti-inflammatory and analgesic properties.
Avantages Et Limitations Des Expériences En Laboratoire
SMT-19969 has several advantages for lab experiments. It is a highly selective antagonist of the 5-HT7 receptor, which makes it a useful tool for studying the role of the 5-HT7 receptor in various physiological processes. It has also been shown to have low toxicity, which makes it a safer alternative to other compounds that have similar effects.
However, there are also some limitations to using SMT-19969 in lab experiments. It has a relatively short half-life, which means that it needs to be administered frequently to maintain its effects. It is also relatively expensive compared to other compounds that have similar effects.
Orientations Futures
There are several future directions for research on SMT-19969. One potential direction is to study its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Another potential direction is to study its potential use in treating depression and anxiety disorders. Additionally, further research is needed to better understand its mechanism of action and to develop more effective and efficient synthesis methods.
Méthodes De Synthèse
The synthesis of SMT-19969 involves the reaction of 5-amino-2-methylbenzoic acid with N-isopropyl-4-methyl-1,4-diazepane-1-sulfonamide in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and a catalyst like 4-(dimethylamino)pyridine (DMAP). The reaction mixture is then purified using column chromatography to obtain the final product.
Applications De Recherche Scientifique
SMT-19969 has been studied for its potential use in various fields of research. It has been shown to have anti-inflammatory, analgesic, and anticonvulsant properties. It has also been studied for its potential use in treating neuropathic pain, depression, and anxiety disorders. SMT-19969 has also been shown to have neuroprotective effects and has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-methyl-5-(4-methylpiperazin-1-yl)sulfonyl-N-propan-2-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O3S/c1-12(2)17-16(20)15-11-14(6-5-13(15)3)23(21,22)19-9-7-18(4)8-10-19/h5-6,11-12H,7-10H2,1-4H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOPBCMYTGVZQRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C)C(=O)NC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[5-chloro-6-oxo-4-(1-piperidinyl)-1(6H)-pyridazinyl]-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B5348801.png)
![3-[4-methoxy-3-(1H-pyrazol-1-ylmethyl)phenyl]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5348808.png)


![N~1~,N~1~-diethyl-N~4~-[5-(2-phenylethyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5348820.png)

![N-(tert-butyl)-2-(3-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridin-5-yl)butanamide](/img/structure/B5348829.png)
![methyl 5-ethyl-2-({[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B5348841.png)
![2-(methylthio)-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzamide](/img/structure/B5348842.png)

![3-chloro-N-({[2-(2-methyl-1H-indol-3-yl)ethyl]amino}carbonyl)benzamide](/img/structure/B5348861.png)
![2-({2-methoxy-5-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzyl}thio)-4-methyl-6-(trifluoromethyl)nicotinonitrile](/img/structure/B5348871.png)
![ethyl 4-{2-(benzoylamino)-3-[4-(dimethylamino)phenyl]acryloyl}-1-piperazinecarboxylate](/img/structure/B5348884.png)
![ethyl 4-{[3-hydroxy-3-(hydroxymethyl)-1-piperidinyl]carbonyl}-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B5348894.png)